(4-Amino-1-benzylpiperidin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-1-benzylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCYWYTZXZUBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177198-30-9 | |
| Record name | trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Amino 1 Benzylpiperidin 3 Yl Methanol and Stereoisomeric Analogs
Classical and Contemporary Approaches to Piperidine (B6355638) Scaffold Construction
The construction of the piperidine ring is a foundational step in the synthesis of (4-Amino-1-benzylpiperidin-3-yl)methanol. Over the years, a multitude of methods have been developed, ranging from classical cyclization reactions to modern catalytic processes. nih.govresearchgate.net
Formation of the Piperidine Ring System
Classical methodologies for forming the six-membered piperidine ring often involve the cyclization of linear precursors. Key strategies include:
Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a direct and widely used method for constructing the piperidine ring.
Dieckmann Condensation: The Dieckmann condensation of diesters containing a nitrogen atom in the backbone, followed by hydrolysis and decarboxylation, can yield 4-piperidones, which are versatile intermediates. dtic.mil
Mannich Reaction: The Mannich reaction provides a powerful tool for constructing substituted piperidones from an aldehyde, a primary or secondary amine, and a ketone. researchgate.net
Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine and a diene is a highly efficient method for creating tetrahydropyridine (B1245486) intermediates, which can then be reduced to the corresponding piperidine. researchgate.net
Contemporary approaches often focus on improving efficiency, selectivity, and functional group tolerance. Catalytic hydrogenation of substituted pyridine (B92270) precursors is one of the most common and direct routes to the piperidine scaffold. nih.govdtic.mil Transition metal catalysts, typically based on platinum, palladium, rhodium, or nickel, are employed, often under high pressure and temperature. nih.gov Additionally, ring-closing metathesis (RCM) has emerged as a powerful technique for synthesizing complex piperidine alkaloids from acyclic diene precursors. researchgate.net
Introduction of Amino and Hydroxymethyl Moieties
The introduction of the vicinal 4-amino and 3-hydroxymethyl groups requires careful strategic planning to control regiochemistry and stereochemistry. One common strategy involves starting with a pre-functionalized ring, such as a piperidone, and elaborating it. For instance, a 1-benzyl-4-piperidone can undergo reactions to introduce the necessary functionalities.
A more direct approach involves the cyclization of an acyclic precursor that already contains the required functional groups or their masked equivalents. However, the most versatile strategies often involve the functionalization of a tetrahydropyridine or piperidine intermediate. For example, the epoxidation of a 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) intermediate creates a reactive epoxide ring. Subsequent nucleophilic attack can introduce the amino and hydroxyl groups in a regio- and stereocontrolled manner, as will be discussed in detail in section 2.2.1. The hydroxymethyl group can be derived from the reduction of a corresponding carboxylic acid or ester functionality, which can be introduced at the C3 position through various synthetic manipulations.
Regioselective and Stereoselective Synthesis Strategies
Achieving the correct spatial arrangement of the amino and hydroxymethyl groups in this compound is critical. This requires precise control over both the position (regioselectivity) and the 3D orientation (stereoselectivity) of the substituents.
Lewis Acid-Catalyzed Aminolysis of Epoxypiperidines
A highly effective strategy for installing vicinal amino alcohol functionalities onto a piperidine ring involves the ring-opening of an epoxide precursor. The synthesis begins with the formation of (±)-1-benzyl-3,4-epoxypiperidine, typically through the epoxidation of 1-benzyl-1,2,3,6-tetrahydropyridine. The subsequent ring-opening of this epoxide with an amine (aminolysis) is a crucial step where regioselectivity becomes paramount.
The choice of catalyst, particularly the Lewis acid, can direct the nucleophilic attack of the amine to either the C3 or C4 position of the epoxide. This regiocontrol is dictated by the nature of the Lewis acid and its interaction with the epoxide oxygen. thieme-connect.comresearchgate.netucdavis.edu
C4-Attack (Desired Pathway): Catalysts like lithium perchlorate (B79767) (LiClO₄) promote the nucleophilic attack of an amine (e.g., benzylamine) at the C4 position of 1-benzyl-3,4-epoxypiperidine. arkat-usa.org This reaction proceeds with high regio- and stereoselectivity to yield the trans-4-amino-1-benzylpiperidin-3-ol scaffold, which is the core of the target molecule. Yttrium(III) chloride (YCl₃) has also been shown to be a highly effective catalyst for the aminolysis of epoxides, proceeding with high regioselectivity under mild, solvent-free conditions. mdpi.com
C3-Attack (Regioisomeric Pathway): In contrast, the use of a hard Lewis acid complex, such as one formed from diisobutylaluminum hydride (DIBAL-H) and an amine, can reverse the regioselectivity. This leads to the formation of the isomeric trans-3-amino-1-benzylpiperidin-4-ol.
This differential reactivity provides a powerful tool for selectively synthesizing either regioisomer of the amino alcohol.
| Catalyst/Reagent | Position of Nucleophilic Attack | Product Type |
|---|---|---|
| Lithium Perchlorate (LiClO₄) | C4 | trans-4-Amino-1-benzylpiperidin-3-ol |
| Yttrium(III) Chloride (YCl₃) | C4 | trans-4-Amino-1-benzylpiperidin-3-ol |
| Diisobutylaluminum Amides (DIBAL-NR₂H) | C3 | trans-3-Amino-1-benzylpiperidin-4-ol |
Enantioselective Pathways and Optical Resolution Techniques
Since this compound possesses two stereocenters (at C3 and C4), methods to control the absolute stereochemistry are essential for accessing specific stereoisomers. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Synthesis: One approach is the catalytic asymmetric hydrogenation of a tetrahydropyridine precursor. For example, a Rh(I) catalyzed asymmetric hydrogenation has been explored as a strategy to set the stereochemistry in a chiral 4-amino-3-hydroxy piperidine system. rsc.org Another powerful strategy involves the enantioselective δ-C–H cyanation of acyclic amines, which, after cyclization, can yield chiral piperidines. nih.gov
Optical Resolution: A more common and often practical approach on a larger scale is the resolution of a racemic intermediate. wikipedia.org This is typically achieved by forming diastereomeric salts with a chiral resolving agent. psu.eduresearchgate.net For the synthesis of the closely related compound (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, an efficient resolution was accomplished by treating the racemic trans-amino alcohol with an enantiopure chiral acid. The differential solubility of the resulting diastereomeric salts allows for their separation by crystallization. After separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base. rsc.org Kinetic resolution, where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, is another established technique. whiterose.ac.uknih.gov
| Resolving Agent Type | Examples |
|---|---|
| Chiral Carboxylic Acids | (R)- or (S)-Mandelic Acid, Tartaric Acid derivatives (e.g., Dibenzoyltartaric acid), (R)-O-acetyl mandelic acid |
| Chiral Sulfonic Acids | (1R)-(-)-10-Camphorsulfonic acid |
Advanced Catalytic Methods in this compound Synthesis
Modern organic synthesis increasingly relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. mdpi.com These methods offer novel disconnections and can significantly shorten synthetic routes to functionalized piperidines. numberanalytics.commdpi.com
Several cutting-edge catalytic strategies could be adapted for the synthesis of this compound or its precursors:
Rhodium-Catalyzed Asymmetric Carbometalation: A recently developed three-step process involving the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed asymmetric reductive Heck reaction with boronic acids, provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn This method could be used to install a precursor to the hydroxymethyl group at the C3 position with high enantiomeric excess.
Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful reaction can assemble polysubstituted piperidines by bringing together an alkyne, an alkene, and an isocyanate in a catalytic, asymmetric fashion. nih.gov By using a substrate with a cleavable tether, this intermolecular cycloaddition can be employed to create highly functionalized monocyclic piperidine scaffolds.
Palladium-Catalyzed Functionalization: Palladium catalysis is a versatile tool for piperidine synthesis. Methods include the Pd-catalyzed annulation of cyclic carbamates to form functionalized piperidines whiterose.ac.uk and the photoinduced, palladium-catalyzed asymmetric allylic substitution of piperidine scaffolds to introduce substituents at the C2 position. acs.org
C-H Functionalization: Direct, site-selective C-H functionalization is an emerging strategy that avoids the need for pre-functionalized starting materials. nih.gov Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been used to functionalize piperidines at the C2, C3, or C4 positions, with the regioselectivity controlled by the choice of catalyst and protecting group on the nitrogen atom. nih.gov
These advanced methods represent the forefront of heterocyclic synthesis and hold significant promise for developing novel and efficient routes to complex piperidine-based molecules like this compound.
Optimization of Synthetic Routes for Research Purity and Yield
Reaction Condition Monitoring and Side Product Mitigation
Vigilant monitoring of reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are routinely used to track the consumption of starting materials and the appearance of products and byproducts. This allows for the precise determination of reaction endpoints and helps prevent over-reaction or decomposition of the target compound.
A common synthetic step in preparing piperidine derivatives is the hydrogenation of a corresponding pyridine or tetrahydropyridine precursor. nih.govmdpi.com During these reductions, particularly with fluorinated substrates, side products can arise from hydrodefluorination. nih.govmdpi.com The choice of catalyst and conditions can mitigate this issue. For example, using a rhodium(I) catalyst with a ferrocene (B1249389) ligand in the hydrogenation of a tetrasubstituted enamine resulted in less than 1% of the desfluoro-impurity, whereas a ruthenium(II) complex yielded approximately 3% of the defluorinated by-product. nih.govmdpi.com
In syntheses involving reductive amination, the formation and reduction of an intermediate imine or iminium ion is a key step. reddit.comconsensus.appresearchgate.net Incomplete reduction or side reactions of the imine can lead to impurities. The choice of reducing agent is critical; mild reagents like sodium triacetoxyborohydride (B8407120) are often preferred as they spare other functional groups that might be susceptible to harsher reducing conditions. researchgate.net In radical-mediated amine cyclization routes to form piperidines, a competitive 1,5-H-transfer process can lead to the formation of a linear alkene as a significant side product, reducing the yield of the desired cyclic amine. nih.gov Careful selection of the catalyst and reaction conditions is necessary to favor the desired radical rebound and cyclization pathway. nih.gov
Purification Techniques for Research-Grade Compounds
Achieving the high purity required for research-grade compounds, particularly with respect to stereoisomers, often demands advanced purification techniques beyond simple recrystallization or standard column chromatography. When a synthesis results in a mixture of diastereomers, their separation is a critical step. nih.gov
High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. nih.govnih.govresearchgate.net Normal-phase HPLC on silica (B1680970) gel or diol columns can effectively separate diastereomers. nih.govnih.gov For more challenging separations, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose, have proven effective in separating diastereomers of related heterocyclic compounds like 4-aminoflavanes. researchgate.net The separation efficiency on these columns is highly dependent on the mobile phase composition, including the nature and concentration of alcohol modifiers. researchgate.net
For separating enantiomers from a racemic mixture, a process known as resolution is required. One classical method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. researchgate.netpsu.edu For example, a racemic intermediate in the synthesis of a trans-amino alcohol on the piperidine ring was successfully resolved by forming a salt with (R)-O-acetyl mandelic acid. researchgate.net The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. psu.edu
Another advanced technique for obtaining enantiomerically enriched material is kinetic resolution. acs.org This method involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. In the synthesis of 2-substituted piperidines, kinetic resolution using a chiral base system, such as n-BuLi/(+)-sparteine, has been used effectively. acs.org This approach allows for the separation of the unreacted, enantiomerically enriched starting material from the product. acs.org
The table below provides examples of purification methods used for separating stereoisomers of piperidine derivatives and related compounds.
Detailed Analytical Characterization Techniques for 4 Amino 1 Benzylpiperidin 3 Yl Methanol Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for the definitive structural confirmation of (4-Amino-1-benzylpiperidin-3-yl)methanol derivatives. By analyzing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the molecular framework and the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For derivatives of this compound, ¹H NMR, ¹³C NMR, and various 2D NMR experiments provide a complete picture of the atomic connectivity and stereochemistry.
In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group are expected in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) typically appear as a singlet or an AB quartet around δ 3.5 ppm. The protons on the piperidine (B6355638) ring produce a complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern and the ring conformation. The methanol (B129727) group (CH₂OH) protons and the amino group (NH₂) protons are also observable and can be confirmed by D₂O exchange experiments. rsc.orgresearchgate.net
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The aromatic carbons of the benzyl group show signals in the δ 127-140 ppm region. The benzylic carbon is typically found around δ 63 ppm. The carbons of the piperidine ring resonate in the range of δ 25-60 ppm, while the methanol carbon (CH₂OH) signal appears around δ 60-65 ppm. rsc.orgnih.gov
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, which aids in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. nih.gov
Table 1: Representative ¹H NMR Spectral Data for a Substituted Benzylpiperidine Moiety
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |
| Benzylic (CH₂) | ~3.50 | Singlet |
| Piperidine Ring CH | 2.50 - 3.20 | Multiplet |
| Piperidine Ring CH₂ | 1.60 - 2.90 | Multiplet |
| Methanol (CH₂OH) | ~3.60 | Multiplet |
| Amino (NH₂) | Variable | Broad Singlet |
Table 2: Representative ¹³C NMR Spectral Data for a Substituted Benzylpiperidine Moiety
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 127.0 - 139.0 |
| Benzylic (CH₂) | ~63.0 |
| Piperidine Ring (C) | 45.0 - 60.0 |
| Methanol (CH₂OH) | ~65.0 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key structural features. The O-H stretch of the alcohol group and the N-H stretches of the primary amine typically appear as broad bands in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring and methylene (B1212753) groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amine and the C-O stretching of the alcohol are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2800 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-O Stretch | 1000 - 1260 | Strong |
Mass Spectrometry (LC-MS, HRMS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar molecules like this compound. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. For this compound (C₁₃H₂₀N₂O), the expected m/z for the [M+H]⁺ ion would be approximately 221.16. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its atomic composition. unisi.it Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzylpiperidine derivatives include the loss of the benzyl group or cleavage of the piperidine ring.
Table 4: Predicted Mass Spectrometry Data for this compound (C₁₃H₂₀N₂O)
| Adduct | Calculated m/z |
| [M+H]⁺ | 221.16484 |
| [M+Na]⁺ | 243.14678 |
| [M+K]⁺ | 259.12072 |
| [M+H-H₂O]⁺ | 203.15482 |
Chromatographic Purity Assessment and Isolation Methodologies
Chromatographic techniques are essential for both the purification of this compound derivatives and the assessment of their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. For aminopiperidine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov A C18 column is a typical stationary phase, and the mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The components are detected using a UV detector, often at a wavelength where the aromatic benzyl group absorbs, such as 254 nm. sielc.com The purity of the sample is determined by the relative area of the main peak in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. researchgate.net For the synthesis of this compound derivatives, TLC is used to track the consumption of starting materials and the formation of the product. A silica (B1680970) gel plate typically serves as the stationary phase, and the mobile phase is a solvent system, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, that provides good separation of the components. researchgate.net The spots on the TLC plate are visualized under UV light (due to the UV-active benzyl group) or by staining with an appropriate agent like potassium permanganate (B83412) or ninhydrin (B49086) to detect the amino group. researchgate.net The retention factor (Rf) value for each spot is used to identify the different components of the reaction mixture.
Column Chromatography for Compound Isolation and Purification
Column chromatography serves as a cornerstone technique for the isolation and purification of this compound and its analogs from complex reaction mixtures. This liquid chromatography method relies on the differential partitioning of compounds between a stationary phase, typically silica gel, and a liquid mobile phase that percolates through the column. The separation is governed by the varying polarities of the components, allowing for the effective isolation of the target molecule from starting materials, byproducts, and other impurities.
For piperidine derivatives, silica gel is the most frequently employed stationary phase due to its polarity and versatility. The choice of the mobile phase, or eluent, is critical for achieving successful separation. A carefully selected solvent system ensures that the components of the mixture have different affinities for the stationary phase, leading to distinct elution times. Typically, solvent systems for these compounds consist of a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent like ethyl acetate. The ratio of these solvents is optimized to control the retention of the compounds on the column.
In cases where the target compounds are highly polar or when diastereomers need to be separated, a small amount of a highly polar solvent, such as methanol, may be added to the eluent mixture. For instance, the separation of individual diastereomers of optically pure trans-4-aminopiperidin-3-ols, a class of compounds closely related to the subject molecule, was successfully achieved using a mobile phase of hexane, ethyl acetate, and methanol. arkat-usa.org This demonstrates the technique's capability to resolve stereoisomers, which is crucial for the synthesis of chirally pure molecules. arkat-usa.org
| Compound Type | Stationary Phase | Mobile Phase (Eluent System) | Reference |
| trans-4-Aminopiperidin-3-ol Diastereomers | Silica Gel | Hexane : Ethyl Acetate : Methanol (3:1:0.1) | arkat-usa.org |
| N-benzyl pyrrolidine (B122466) N-oxide Products | Not Specified | Not Specified | acs.org |
| Benzylpiperidine Derivatives | Silica Gel | 10–20% EtOAc in n-hexane or petroleum ether |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. For complex chiral molecules such as derivatives of this compound, this technique is indispensable for establishing absolute stereochemistry and characterizing the molecule's preferred solid-state conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density, and thus the atomic arrangement within the crystal lattice, can be generated.
This analysis provides definitive proof of atomic connectivity and detailed geometric information, including bond lengths, bond angles, and torsion angles. For substituted piperidines, X-ray crystallography confirms the chair conformation of the six-membered ring and the axial or equatorial orientation of its substituents, which are critical factors influencing the molecule's biological activity and physical properties.
While the crystal structure for this compound itself is not publicly documented, studies on closely related N-benzylpiperidine derivatives highlight the power of this technique. For example, the structures of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea (B124793) and 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea have been elucidated, revealing a monoclinic crystal system for both. researchgate.net This research confirmed the molecular connectivity and provided insights into the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net Similarly, the analysis of other functionalized piperidines has provided crucial structural validation that guides synthetic strategies and structure-activity relationship studies. whiterose.ac.uk
| Compound | Empirical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea | C₂₀H₂₃N₃OS | Monoclinic | P2₁/c | a = 8.857(7) Å, b = 20.392(16) Å, c = 11.953(9) Å, β = 100.246(3)° | researchgate.net |
| 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea | C₂₂H₂₅N₃OS | Monoclinic | P2₁/c | a = 31.033(3) Å, b = 5.9352(6) Å, c = 20.0798(14) Å, β = 106.066(13)° | researchgate.net |
| 1,2-dimorpholinoethane | C₁₀H₂₀N₂O₂ | Monoclinic | P2₁/n | a = 6.0430(3) Å, b = 8.0805(3) Å, c = 11.1700(4) Å, β = 97.475(2)° | jyu.fi |
In Vitro Biological Activity and Mechanistic Investigations of 4 Amino 1 Benzylpiperidin 3 Yl Methanol Analogs
Enzyme Inhibition and Modulation Studies
The core structure of (4-Amino-1-benzylpiperidin-3-yl)methanol has served as a versatile template for the design of various enzyme inhibitors. Researchers have explored modifications of this scaffold to target enzymes implicated in a variety of diseases.
Analogs of this compound have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP IV), an enzyme involved in glucose metabolism. A study focusing on the design and synthesis of novel DPP IV inhibitors reported on a 4-amino-1-benzylpiperidine derivative. This particular compound demonstrated an IC50 value of 4 ± 0.08 µM, indicating its potential as a DPP IV inhibitor.
| Compound | Target Enzyme | IC50 (µM) |
| 4-amino-1-benzylpiperidine derivative | Dipeptidyl Peptidase IV (DPP IV) | 4 ± 0.08 |
The benzylpiperidine moiety is a recognized pharmacophore in the design of cholinesterase inhibitors for potential use in conditions such as Alzheimer's disease. A study on a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine structure identified compounds with significant inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) nih.govnih.gov. One of the synthesized compounds, 15b , exhibited an IC50 value of 0.39 ± 0.11 µM for AChE, while another analog, 15j , showed potent inhibition of BuChE with an IC50 of 0.16 ± 0.04 µM nih.gov.
In a separate investigation, a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated potent dual inhibition of both AChE and BuChE, with IC50 values of 13 nM and 3.1 µM, respectively researchgate.netnih.gov. Kinetic and molecular modeling studies of some of these benzylpiperidine derivatives have suggested a competitive mode of inhibition, with interactions at both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes nih.gov.
| Compound | Target Enzyme | IC50 |
| 15b (1,3-dimethylbenzimidazolinone derivative) | Acetylcholinesterase (AChE) | 0.39 ± 0.11 µM nih.gov |
| 15j (1,3-dimethylbenzimidazolinone derivative) | Butyrylcholinesterase (BuChE) | 0.16 ± 0.04 µM nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM researchgate.netnih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Butyrylcholinesterase (BuChE) | 3.1 µM researchgate.netnih.gov |
The inhibition of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is a therapeutic strategy being explored for Alzheimer's disease. While direct studies on this compound analogs as BACE1 inhibitors are limited, related structures have been evaluated. A study on benzyl (B1604629) carbamates of 4-aminosalicylanilides, which share some structural similarities, identified a compound, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, that exhibited approximately 28% inhibition of BACE1 activity at a concentration of 10 µM mdpi.com. Further research is needed to determine if the this compound scaffold can be optimized for potent and selective BACE1 inhibition.
| Compound Class | Target Enzyme | % Inhibition (at 10 µM) |
| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) | ~28% mdpi.com |
Protein Kinase B (Akt) is a key enzyme in cell signaling pathways, and its dysregulation is implicated in cancer. Analogs of this compound have been investigated as inhibitors of Akt. Specifically, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of Akt. These compounds represent a significant modification of the parent structure, demonstrating the adaptability of the aminopiperidine core for targeting kinase enzymes.
Specific IC50 values for these compounds were not provided in the publicly available abstracts.
The ergosterol biosynthesis pathway is a crucial target for antifungal agents. Research into 4-aminopiperidine (B84694) derivatives has revealed their potential to inhibit key enzymes in this pathway. Analogs of this compound, such as 1-benzyl-N-dodecylpiperidin-4-amine, have been shown to inhibit both sterol C14-reductase and sterol C8-isomerase. This dual inhibition disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to antifungal activity.
Quantitative inhibitory data (e.g., IC50 values) for specific enzyme inhibition were not detailed in the provided search results.
The versatility of the this compound scaffold is further highlighted by its exploration in targeting other enzymes.
Monoamine Oxidase (MAO) Inhibition: A series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases A and B (MAO-A and MAO-B). Several of these compounds displayed a higher inhibitory activity against MAO-B than MAO-A. One compound, designated as S5 , was a potent MAO-B inhibitor with an IC50 value of 0.203 μM and a Ki value of 0.155 ± 0.050 μM, exhibiting competitive and reversible inhibition mdpi.comresearchgate.netnih.gov. Another compound, S16 , also showed notable MAO-B inhibition with an IC50 of 0.979 μM and a Ki of 0.721 ± 0.074 μM mdpi.comnih.gov. For MAO-A, the most potent inhibitor from this series was S15 , with an IC50 of 3.691 μM mdpi.comnih.gov.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) |
| S5 (pyridazinobenzylpiperidine derivative) | Monoamine Oxidase B (MAO-B) | 0.203 mdpi.comnih.gov | 0.155 ± 0.050 mdpi.comnih.gov |
| S16 (pyridazinobenzylpiperidine derivative) | Monoamine Oxidase B (MAO-B) | 0.979 mdpi.comnih.gov | 0.721 ± 0.074 mdpi.comnih.gov |
| S15 (pyridazinobenzylpiperidine derivative) | Monoamine Oxidase A (MAO-A) | 3.691 mdpi.comnih.gov | - |
HIV-1 Reverse Transcriptase Inhibition: In the search for new anti-HIV agents, piperidine-linked aminopyrimidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). An N-benzyl derivative from this class, compound 5k , was found to have a particularly attractive profile with broad activity against wild-type and resistant mutant viruses researchgate.net.
Specific inhibitory concentrations for compound 5k were not available in the provided search results.
Receptor Binding and Ligand Profiling
The affinity of this compound analogs for various receptor subtypes has been a subject of significant research, revealing potential therapeutic applications.
A novel class of potent and highly selective M3 muscarinic antagonists featuring a piperidine (B6355638) pharmacophore has been identified. Structure-activity relationship studies led to the development of compound 14a , which demonstrated exceptional selectivity for the M3 receptor subtype over other muscarinic receptors. This selectivity is attributed to specific interactions within the transmembrane domains of the M3 receptor. The binding affinities (Ki) and selectivity ratios for this analog are presented below.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1/M3 Selectivity | M2/M3 Selectivity | M4/M3 Selectivity | M5/M3 Selectivity |
| 14a | 171 | 480 | 0.30 | 42 | 3600 | 570-fold | 1600-fold | 140-fold | 12000-fold |
Data sourced from a study on a novel class of M3 muscarinic receptor antagonists.
Analogs of N-benzylpiperidine have been investigated for their affinity towards sigma receptor subtypes. Certain derivatives have shown high affinity for the σ1 receptor (σ1R) and significant selectivity over the σ2 receptor (σ2R). For instance, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 ) was identified as a potent σ1R ligand with a high degree of selectivity. The binding affinities for this and a related analog are detailed in the following table.
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |
| Compound 5 | 1.45 | 420.5 | 290-fold |
| Haloperidol (Reference) | 2.1 | 4.8 | 2.3-fold |
Data from studies on N-benzylpiperidine derivatives as sigma receptor ligands.
Several analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have been synthesized and evaluated for their ability to bind to the dopamine transporter (DAT). These studies have shown that substitutions on the aromatic rings can significantly influence binding affinity and selectivity. Generally, compounds with strong electron-withdrawing substituents on the N-benzyl portion of the molecule displayed higher activity and selectivity for DAT. The binding affinities (IC50) for some of these analogs are presented below.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/DAT) |
| 5a (R = F) | 17.2 | 1926 | 112 |
| 11b (R = NO2) | 16.4 | 1771 | 108 |
| GBR 12909 (Reference) | 12.5 | 75 | 6 |
Data derived from research on selective inhibitors of the dopamine transporter.
Cellular Pathway Modulation and Phenotypic Assays
The effects of this compound analogs extend to the modulation of intracellular signaling pathways and the induction of specific cellular responses, particularly in the context of cancer.
While direct studies on this compound are limited, research on structurally related piperidine derivatives indicates an inhibitory effect on the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. A novel piperazine derivative, for instance, has been shown to inhibit this pathway, leading to anticancer effects. Similarly, a new piperidine derivative, DTPEP, has been reported to downregulate the PI3K/Akt pathway in breast cancer cells. Furthermore, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent inhibitors of Protein Kinase B (Akt), a central kinase in the PI3K pathway. These findings suggest that the N-benzylpiperidine scaffold may be a promising framework for developing inhibitors of this critical cancer-related signaling cascade.
Consistent with the modulation of the PI3K/Akt/mTOR pathway, various N-benzylpiperidine analogs have demonstrated antiproliferative activity and the ability to induce apoptosis in cancer cell lines.
N-benzyl-piperidinyl acylhydrazone hybrids have been evaluated for their cytotoxic profiles against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines, showing significant antiproliferative activities. For example, one such derivative was found to reduce the clonogenic capacity of HepG2 cells and cause cell cycle arrest in the M-phase.
Other studies on piperidone derivatives have shown that they can induce the intrinsic pathway of apoptosis in leukemia cells. A novel piperazine derivative was also found to induce caspase-dependent apoptosis in various cancer cell lines. The new piperidine derivative, DTPEP, has been shown to induce ROS-dependent apoptosis and loss of mitochondrial membrane potential in both ER-positive and ER-negative breast cancer cells, leading to caspase-dependent cell death.
The antiproliferative activity of selected 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogs, which inhibit Akt, was assessed in human prostate cancer (PC3) and glioblastoma (U87MG) cell lines. The results are summarized below.
| Compound | PC3 GI50 (µM) | U87MG GI50 (µM) |
| Analog A | 0.55 | 0.19 |
| Analog B | 0.42 | 0.11 |
Data from a study on Akt inhibitors with a 4-aminopiperidine scaffold.
These findings collectively indicate that analogs of this compound hold potential as anticancer agents through their ability to inhibit cell proliferation and induce apoptosis, likely mediated by the modulation of key signaling pathways such as PI3K/Akt/mTOR.
In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory potential of this compound analogs, particularly substituted piperidine derivatives, has been evaluated through various in vitro models that investigate their mechanisms of action. These studies primarily focus on the inhibition of protein denaturation and the suppression of pro-inflammatory cytokines.
A key mechanism of inflammation involves the denaturation of proteins, a process that can trigger or perpetuate inflammatory responses phytojournal.com. Analogs such as 4-benzylpiperidine have demonstrated a significant, dose-dependent capacity to inhibit heat-induced albumin denaturation. innovareacademics.inindexcopernicus.com This suggests that these compounds can stabilize protein structures and prevent the cascade of inflammatory events initiated by denaturation. phytojournal.comrjptonline.orgirjpms.com Another critical aspect of their anti-inflammatory action is the inhibition of proteinases, enzymes that can contribute to tissue damage during inflammation. innovareacademics.inindexcopernicus.com Studies have revealed that 4-benzylpiperidine possesses notable proteinase inhibitory activity, further contributing to its anti-inflammatory profile. innovareacademics.in
The table below summarizes the in vitro anti-inflammatory activity of 4-benzylpiperidine, showcasing its dose-dependent inhibition of protein denaturation and proteinase activity.
| Concentration (µg/mL) | % Inhibition of Protein Denaturation | % Inhibition of Proteinase Activity |
| 10 | 18.2 | 16.4 |
| 20 | 29.1 | 27.3 |
| 30 | 41.8 | 39.1 |
| 40 | 56.4 | 52.7 |
| 50 | 68.2 | 65.5 |
| Standard (Aspirin) | 74.5 | 70.9 |
| Data derived from studies on 4-benzylpiperidine's dose-dependent activity. innovareacademics.in |
Furthermore, mechanistic investigations into more complex piperidine analogs have identified their ability to modulate key inflammatory signaling pathways. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that drive inflammatory processes in numerous diseases. nih.govbiointerfaceresearch.commdpi.com Certain piperidine-substituted triazine derivatives have shown promising inhibitory effects on the release of these cytokines. This modulation of cytokine signaling represents a significant mechanism for their anti-inflammatory effects. nih.gov Piperine, a well-known piperidine alkaloid, has been shown to block TNF-α induced expression of cell adhesion molecules and inhibit the nuclear translocation of NF-κB, a key transcription factor in inflammation. researchgate.netnih.gov
Broad-Spectrum Antimicrobial and Antifungal Evaluations
Analogs of this compound, including various 4-aminopiperidine and N-benzylpiperidine derivatives, have been the subject of extensive evaluations for their antimicrobial and antifungal properties. These studies reveal a broad spectrum of activity against a range of clinically relevant bacterial and fungal pathogens.
Antibacterial Activity:
The antibacterial efficacy of piperidine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, a series of novel piperidine derivatives showed varied but significant inhibitory activity against pathogens such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these evaluations. Some compounds have exhibited MIC values as low as 0.75 mg/mL against susceptible bacterial strains.
The introduction of different functional groups to the piperidine scaffold, such as coupling with amino acids, can enhance antibacterial potency. Phenylalanine, histidine, and tryptophan conjugates of 4-benzylpiperidine, for example, have shown notable activity. However, in some evaluations, the activity of certain 4-aminopiperidine series was found to be limited against Staphylococcus aureus, with MIC values often exceeding 200 μM. researchgate.net
Antifungal Activity:
The antifungal potential of these analogs is particularly noteworthy. Research into 4-aminopiperidines has identified compounds with remarkable activity against a spectrum of fungal pathogens, including various species of Candida and Aspergillus. nih.govijbpsa.com The mechanism for some of these analogs is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Specifically, derivatives like 1-benzyl-N-dodecylpiperidin-4-amine have emerged as promising candidates, displaying low MIC values against clinically important yeasts and molds. The table below presents the MIC ranges for a lead 4-aminopiperidine compound against various fungal species, demonstrating its broad-spectrum antifungal potential.
| Fungal Species | MIC Range (µg/mL) |
| Candida spp. | 1–4 |
| Aspergillus spp. | 1–8 |
| Data derived from studies on lead 4-aminopiperidine compounds. |
Similarly, N-benzyl derivatives have shown enhanced activity against causative agents of aspergillosis (Aspergillus fumigatus, Aspergillus flavus) and cryptococcosis (Cryptococcus neoformans) when compared to their parent compounds. researchgate.net The antifungal activity of piperidin-4-one derivatives has also been confirmed against various dermatophytes like Microsporum gypseum and Trichophyton rubrum, as well as Candida albicans. biomedpharmajournal.org
The table below summarizes the minimum inhibitory concentrations (MIC) for a selection of piperidin-4-one derivatives against pathogenic fungi.
| Compound | M. gypseum | M. canis | T. mentagrophytes | T. rubrum | C. albicans |
| 1a | 7 | 7 | 10 | 10 | 12 |
| 2a | 10 | 10 | 12 | 12 | 15 |
| 3a | 12 | 12 | 15 | 15 | 20 |
| 4a | 10 | 10 | 12 | 12 | 15 |
| 5a | 12 | 12 | 15 | 15 | 20 |
| 6a | 15 | 15 | 20 | 20 | 25 |
| MIC values are in µg/mL. Data derived from studies on piperidin-4-one derivatives. biomedpharmajournal.org |
These comprehensive evaluations underscore the potential of this compound analogs as a versatile scaffold for the development of new anti-inflammatory, antibacterial, and antifungal agents.
Structure Activity Relationship Sar and Lead Optimization Strategies for 4 Amino 1 Benzylpiperidin 3 Yl Methanol Analogs
Impact of Piperidine (B6355638) Ring Substituents and Core Modifications on Biological Activity
The piperidine ring is a foundational scaffold in medicinal chemistry, and its biological activity is highly dependent on the type and location of its substituents. researchgate.net For analogs of (4-Amino-1-benzylpiperidin-3-yl)methanol, modifications to the piperidine core are a critical aspect of lead optimization. Introducing substituents can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net
The position of substituents on the piperidine ring significantly influences biological outcomes. For instance, in a series of GLP-1R agonists containing a substituted piperidine ring, a morpholine-1-methyl substituent at the 3-position resulted in a potentiation of 60%, whereas a substituent at the 4-position yielded a poor potentiation of only 24%. thieme-connect.com This highlights that even minor positional changes can lead to substantial differences in efficacy. Furthermore, introducing a substituent at the 2-position of the piperidine ring has been shown to effectively enhance aqueous solubility in certain series of compounds. thieme-connect.com
SAR studies on 4-aminopiperidine (B84694) derivatives have revealed key determinants for activity against various targets. In a series of antifungal agents, the combination of a specific substituent at the piperidine nitrogen with a long N-alkyl chain (such as dodecyl) at the 4-amino group was found to be most beneficial for enhancing antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to activity. mdpi.com This indicates that the size and lipophilicity of the substituent at the 4-amino position are critical for interaction with the biological target.
The versatility of the piperidine scaffold is demonstrated by its presence in drugs targeting a wide range of diseases, including cancer, viral infections, and Alzheimer's disease. researchgate.netajchem-a.comencyclopedia.pub For Alzheimer's therapy, N-substituted-piperidine analogs have been designed as multipotent agents, combining cholinesterase inhibition with antioxidant properties. ajchem-a.com
| Compound Series | Substituent Position | Observed Activity (GLP-1 Potentiation) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole core with substituted piperidine | 4-position | Poor (Emax = 24%) | thieme-connect.com |
| 1,2,4-Oxadiazole core with substituted piperidine | 3-position (morpholine-1-methyl) | Increased (Emax = 60%) | thieme-connect.com |
Role of N-Benzyl Substitution and Aromatic Modifications in Ligand Efficacy
The N-benzyl group is a common and crucial pharmacophoric element in many biologically active piperidine derivatives, including those designed as cholinesterase inhibitors for Alzheimer's disease. researchgate.netnih.gov The benzyl (B1604629) moiety can engage in important binding interactions, such as pi-pi stacking, with aromatic residues in the target protein's active site. Optimizing these interactions through modification of the aromatic ring is a key strategy for enhancing ligand efficacy.
SAR studies have shown that the nature and position of substituents on the benzyl ring can have a profound impact on activity. In one study on YC-1 analogs, only fluoro or cyano substitutions at the ortho position of the benzyl ring resulted in better inhibitory activity. nih.gov Substitutions at the meta or para positions, in contrast, led to a reduction in activity. nih.gov This suggests a specific spatial and electronic requirement for the substituent to achieve optimal binding. Similarly, in the development of anti-Alzheimer agents, varying the electron-rich substituents on the benzyl group was a strategy used to optimize interactions with both the catalytic and peripheral binding sites of acetylcholinesterase (AChE). ajchem-a.com
| Compound Series | Substitution Pattern | Effect on Activity | Reference |
|---|---|---|---|
| YC-1 Analogs | ortho-Fluoro or ortho-Cyano | Improved inhibitory activity | nih.gov |
| YC-1 Analogs | meta- or para-Substitution | Reduced inhibitory activity | nih.gov |
| 1-Benzylpiperidine derivatives | 3-Halogen (Cl, Br) | No enhancement of AChE inhibition | mdpi.com |
| Benzimidazolinone derivatives | Methyl or Methoxy | Reduced AChE inhibitory activity | nih.gov |
Influence of Linker Length and Flexibility on Pharmacological Profiles
In drug design, linkers are used to connect different pharmacophoric elements. The length and flexibility of these linkers are critical properties that can significantly influence the affinity and specificity of ligand-receptor interactions. researchgate.netnih.gov For analogs of this compound, the aminomethanol (B12090428) moiety (-CH(MeOH)CH(NH2)-) can be considered a core element from which linkers could be extended to interact with adjacent binding pockets on a target protein.
Systematic exploration of linker properties is crucial for optimization. Studies have shown that both rigid and flexible linkers can have a substantial impact on binding affinity, even when the core binding fragments are optimally positioned. nih.govresearchgate.net A flexible linker might be advantageous as it can adopt the proper conformation for favorable interactions. researchgate.net However, excessive conformational flexibility can be detrimental, leading to a significant entropic penalty upon binding, which reduces affinity. researchgate.netresearchgate.net
The length of the linker is equally important. In the development of trehalase inhibitors, a series of compounds with different linker lengths connecting an iminosugar and a glucosyl moiety were evaluated. mdpi.com The results clearly demonstrated that only compounds with a two-carbon atom linker maintained inhibitory activity, mimicking the parent natural product. mdpi.com Analogs with longer linker chains completely lost their inhibitory properties, highlighting the crucial role of linker length in positioning the pharmacophores correctly within the active site. mdpi.com Conversely, in other contexts, a slightly longer flexible linker may provide better binding affinity by allowing the molecule to span the distance between two binding sites more effectively. researchgate.net Therefore, linker optimization is an essential component of any fragment-based or multi-pharmacophore drug design effort. nih.govresearchgate.net
Stereochemical Considerations in SAR Development
Stereochemistry plays a profound role in the biological activity of chiral molecules, and the piperidine scaffold is no exception. thieme-connect.com The introduction of chiral centers into the piperidine ring can significantly enhance biological activity and selectivity. thieme-connect.comresearchgate.net Chiral isomers can adopt different conformations, allowing for a better fit within the three-dimensional cavity of a target protein. thieme-connect.com The parent compound, this compound, possesses two chiral centers at the C3 and C4 positions, meaning it can exist as four possible stereoisomers.
The absolute and relative stereochemistry of these centers is critical. The synthesis of specific stereoisomers, such as (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, has been a focus of research, underscoring the importance of controlling the stereochemistry of the 3,4-amino alcohol moiety. rsc.org Different stereoisomers of a drug can have vastly different pharmacological activities, pharmacokinetic profiles, and toxicities.
Bioisosteric Replacement Approaches for Enhanced Activity and Properties
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, metabolic stability, and lipophilicity—while retaining its primary biological activity. This involves substituting a particular functional group or scaffold with another that has similar steric and electronic characteristics.
For piperidine-containing compounds, several bioisosteric replacement strategies have been successfully employed. A common approach is to replace the piperidine ring itself. Bicyclic scaffolds such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been developed as piperidine bioisosteres. researchgate.netresearchgate.net These replacements can alter the molecule's three-dimensional shape and physicochemical properties. For example, replacing a piperidine ring with 2-azaspiro[3.3]heptane was shown to reduce lipophilicity by 0.4 logD units. researchgate.net
Another strategy involves the replacement of specific atoms within the scaffold or its substituents. The strategic introduction of fluorine as a bioisostere for a hydrogen atom can have a marked influence on potency and basicity (pKa). nih.gov For instance, placing a fluorine atom on the piperidine ring beta to the nitrogen atom can lower the amine's basicity, an effect that is dependent on the stereochemical disposition (axial vs. equatorial) of the fluorine. nih.gov In a different context, a sulfur atom has been used as a classic isostere for an oxygen atom in a linker, connecting a pyridine (B92270) and a central phenyl ring, in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors. unisi.it These examples show that bioisosteric replacement can be a versatile tool to fine-tune the properties of this compound analogs for improved therapeutic potential.
| Original Moiety | Bioisosteric Replacement | Impact on Properties | Reference |
|---|---|---|---|
| Piperidine Ring | 2-Azaspiro[3.3]heptane | Reduced lipophilicity (logD) | researchgate.net |
| Hydrogen Atom | Fluorine Atom | Modulated basicity (pKa) and potency | nih.gov |
| Oxygen Atom (in linker) | Sulfur Atom | Altered chemical scaffold for new SAR exploration | unisi.it |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel analogs, optimizing lead compounds, and gaining insight into the structural features that govern efficacy.
For piperidine derivatives, various QSAR models have been developed. A study on 3-(4-benzylpiperidin-1-yl)propylamine congeners as CCR5 antagonists employed several methods, including the linear free-energy related (LFER) model of Hansch and 3D-QSAR techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA). nih.gov The MSA model, for instance, revealed the importance of descriptors such as relative negative charge (RNCG), molecular length (Lz), and van der Waals area for binding affinity. nih.gov Specifically, it showed that substituents with a high relative negative charge value enhanced binding affinity, while an increase in the molecular shadow in a particular plane was detrimental. nih.gov
Other QSAR studies on different classes of piperidine-containing compounds have utilized multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. nih.gov These studies correlate calculated molecular descriptors—which can be topological (2D), conformational (3D), physicochemical, or electronic—with observed biological activity. mdpi.com By developing statistically significant and predictive QSAR models for analogs of this compound, researchers can guide the synthesis of new derivatives with a higher probability of success, thereby accelerating the drug development process. Validation of these models is crucial and is typically performed using techniques like leave-one-out cross-validation and external validation with a test set of compounds. nih.gov
In Vitro Metabolic Stability and Biotransformation of 4 Amino 1 Benzylpiperidin 3 Yl Methanol Derivatives
Assessment in Hepatic Subcellular Fractions (Microsomes, S9)
The initial evaluation of the metabolic stability of (4-amino-1-benzylpiperidin-3-yl)methanol derivatives is typically conducted using hepatic subcellular fractions, primarily microsomes and the S9 fraction. bioivt.com These fractions contain a rich complement of drug-metabolizing enzymes and provide a simplified and controlled environment for studying biotransformation. bioivt.com
Liver microsomes are vesicles of the endoplasmic reticulum that are enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. bioivt.com They are the preferred system for investigating oxidative metabolism, which is a common metabolic pathway for many xenobiotics. The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. bioivt.com This allows for the study of both Phase I and Phase II metabolic reactions, providing a more comprehensive picture of a compound's metabolic fate. bioivt.com
The assessment involves incubating the test compound, such as a derivative of this compound, with either liver microsomes or the S9 fraction in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Example Data for In Vitro Metabolic Stability of a this compound Derivative in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
This is an illustrative data table based on typical experimental outcomes.
Determination of Intrinsic Clearance (CLint) and Half-Life (t1/2) in In Vitro Systems
From the data generated in hepatic subcellular fractions, two key parameters are determined: intrinsic clearance (CLint) and in vitro half-life (t1/2). bioivt.com The in vitro half-life is the time required for 50% of the parent compound to be metabolized. It is calculated from the first-order decay plot of the natural logarithm of the percentage of remaining parent compound versus time.
Intrinsic clearance is a measure of the intrinsic metabolic capacity of the liver for a specific substrate, independent of physiological factors such as blood flow. It is calculated from the rate of disappearance of the parent compound and is a crucial parameter for predicting in vivo hepatic clearance. bioivt.com A higher CLint value generally indicates lower metabolic stability.
Table 2: Calculated Metabolic Stability Parameters for a Hypothetical this compound Derivative
| Parameter | Value | Unit |
| In Vitro Half-Life (t1/2) | 25 | minutes |
| Intrinsic Clearance (CLint) | 58 | µL/min/mg protein |
This is an illustrative data table based on typical experimental outcomes.
Significant interspecies variability in metabolic stability can exist due to differences in the expression and activity of drug-metabolizing enzymes. uj.edu.pl Therefore, these in vitro assays are often conducted using subcellular fractions from multiple species (e.g., human, rat, dog) to aid in the selection of appropriate animal models for further preclinical studies. europa.eu
Impact of Solvent Systems on In Vitro Metabolic Assays and Artifact Formation
The choice of solvent used to introduce the test compound into the in vitro incubation mixture can significantly impact the experimental outcome and potentially lead to the formation of artifacts. nih.govfrontiersin.org Methanol (B129727), a commonly used solvent, has been shown to cause an apparent increase in metabolic instability for certain classes of compounds. nih.gov This is particularly relevant for molecules containing 1,2-diamino or 1,2-amino hydroxy functional groups, a structural motif present in this compound. nih.gov
The use of methanol as a solvent can lead to the enzymatic formation of formaldehyde (B43269) by liver microsomes. nih.gov This formaldehyde can then react with the amino and hydroxyl groups of the test compound, leading to the formation of adducts that are mistaken for metabolites, thus overestimating the metabolic clearance. nih.gov
To mitigate the risk of artifact formation, it is crucial to carefully select the solvent system and to include appropriate controls in the experimental design. frontiersin.orgnih.govresearchgate.net The use of alternative solvents with a lower potential for artifact formation, or minimizing the final concentration of the organic solvent in the incubation, are recommended strategies.
Strategies for Improving Metabolic Stability through Rational Structural Modifications
When a derivative of this compound is found to have poor metabolic stability, several rational structural modification strategies can be employed to improve its pharmacokinetic profile. psu.edu These strategies are aimed at blocking or reducing the rate of metabolism at the most labile sites of the molecule.
Common approaches include:
Reducing Lipophilicity: Highly lipophilic compounds tend to be more readily metabolized by CYP enzymes. psu.edumdpi.com Modifications that decrease the lipophilicity of the molecule, such as the introduction of polar functional groups, can reduce its affinity for the active site of metabolizing enzymes.
Blocking Metabolic Soft Spots: Unsubstituted aromatic rings and aliphatic chains are often susceptible to oxidation. pressbooks.pub The introduction of electron-withdrawing groups onto an aromatic ring can deactivate it towards oxidation. pressbooks.pub Similarly, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can block metabolism at that position. nih.gov
Isosteric Replacements: Replacing a metabolically unstable moiety with a bioisostere that is more resistant to metabolism can be an effective strategy. For example, replacing a piperidine (B6355638) ring with a more stable heterocyclic system could improve metabolic stability. pressbooks.pubresearchgate.net In some cases, replacing a hydroxyl group with a primary amide has been shown to enhance metabolic stability while maintaining or improving biological activity. nih.gov
Conformational Constraint: Locking the molecule into a conformation that is not recognized by metabolizing enzymes can also enhance stability. psu.edu
Computational Chemistry and Molecular Modeling in 4 Amino 1 Benzylpiperidin 3 Yl Methanol Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.
While specific docking studies for (4-Amino-1-benzylpiperidin-3-yl)methanol are not detailed in the reviewed literature, research on analogous N-benzylpiperidine derivatives highlights their potential interactions with various biological targets, particularly enzymes like acetylcholinesterase (AChE) and receptors such as the sigma-1 receptor (S1R).
In studies involving a series of 82 N-benzylpiperidine derivatives as AChE inhibitors, automated docking was successfully used to place the ligands into the crystal structure of mouse AChE. nih.govresearchgate.net The analysis of these docked poses revealed key interactions:
The piperidine (B6355638) nitrogen often forms crucial electrostatic or hydrogen bond interactions.
The benzyl (B1604629) group typically engages in hydrophobic interactions with aromatic residues within the enzyme's active site, such as tryptophan and phenylalanine. researchgate.net
Similarly, molecular dynamics and docking studies on benzylpiperidine derivatives designed as dual AChE and butyrylcholinesterase (BuChE) inhibitors showed that these ligands form favorable complexes, with the benzylpiperidine core playing a central role in anchoring the molecule within the binding pocket. nih.gov For S1R ligands, docking studies of piperidine/piperazine-based compounds helped elucidate the binding mode, showing that the core structures adopt specific conformations to interact with crucial amino acid residues. rsc.org These findings suggest that the benzyl and piperidine moieties of this compound would be critical for its binding to protein targets.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes (descriptors) of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds and optimizing lead structures.
Specific QSAR models for this compound have not been identified in the literature. However, QSAR studies have been effectively applied to broader classes of piperidine derivatives to understand the structural requirements for their biological activities. nih.govresearchgate.netnih.gov
For instance, a fragment-based QSAR model was developed for piperidinone-derived compounds that inhibit the p53-MDM2 interaction, a key target in cancer therapy. nih.gov The resulting model showed that descriptors such as the number of rotatable bonds and the count of specific atom types at different substitution points on the piperidine ring had a significant correlation with inhibitory activity. nih.gov Another study combined molecular docking with 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) for a large set of N-benzylpiperidine AChE inhibitors. nih.govresearchgate.net The 'natural' alignment of the molecules obtained from docking was used to build a robust CoMFA model, which successfully predicted the activity of other derivatives. nih.gov These examples demonstrate that QSAR can effectively be used to guide the design of new analogs based on the this compound scaffold, provided a sufficient dataset with measured biological activities is available.
In Silico Prediction of Pharmacokinetic Parameters (ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical computational approach used to evaluate the drug-likeness and pharmacokinetic properties of a molecule early in the drug discovery process. These predictions help to identify candidates with a higher probability of success in clinical trials.
A published ADME profile specifically for this compound is not available. However, computational ADME studies have been performed on structurally related compounds, providing insight into the expected properties of this chemical class. For example, a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine included virtual ADME predictions. nih.govnih.gov Similarly, rationally designed N-benzyl-piperidine derivatives were evaluated using ADMET predictions, which suggested they were likely to be orally bioavailable and able to cross the blood-brain barrier (BBB). nih.gov
The general predictive principles can be applied to understand the potential profile of this compound. Online tools like SwissADME are commonly used for such predictions. nih.gov Key parameters evaluated include lipophilicity (LogP), water solubility, BBB permeability, and interaction with cytochrome P450 (CYP) enzymes.
| Parameter | Predicted Property | Significance in Drug Discovery |
|---|---|---|
| Lipophilicity (LogP) | Moderate | Influences absorption, solubility, and membrane permeability. |
| Water Solubility | Moderate to High | Crucial for formulation and absorption. The amino and hydroxyl groups are expected to increase solubility. |
| BBB Permeability | Probable | Important for CNS-targeting drugs. Many benzylpiperidine scaffolds can cross the BBB. nih.gov |
| CYP Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |
| Oral Bioavailability | Good | Many small molecule piperidine derivatives satisfy rules like Lipinski's Rule of Five, suggesting good oral absorption. nih.govnih.gov |
Identification of Novel Binding Sites and Mechanistic Insights
Beyond predicting interactions at known active sites, computational methods like molecular dynamics (MD) simulations can provide deeper mechanistic insights into ligand-protein interactions and help identify novel or allosteric binding sites. MD simulations model the movement of atoms and molecules over time, revealing the dynamic nature of the binding process and the stability of the ligand-protein complex.
For the specific compound this compound, such studies have not been reported. However, MD simulations have been employed to analyze the binding modes of related inhibitors. In a study of piperidinone-derived inhibitors of the MDM2 protein, MD simulations were used to analyze the stability of the docked complexes and understand their mode of action at an atomic level. nih.gov Similarly, MD simulations of N-benzyl-piperidine derivatives with cholinesterases helped to calculate binding free energies and confirm the stability of interactions with key residues observed in docking studies. nih.gov These approaches could be applied to this compound to understand its dynamic behavior in a protein binding site, rationalize its mechanism of action, and potentially uncover previously unknown binding pockets.
Conformational Analysis and Stereodynamic Studies
The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how well it can fit into a protein's binding site. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and understanding the energy barriers between them.
For this compound, a detailed conformational analysis has not been published. However, the conformational behavior of substituted piperidine rings is well-studied. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. ias.ac.in For a substituted piperidine like the target compound, the key questions revolve around the preference of the substituents (benzyl, amino, and hydroxymethyl groups) for either an axial or equatorial position on the chair conformer.
C3 and C4 Substituents : The relative orientation (stereochemistry) of the hydroxymethyl group at position C3 and the amino group at position C4 is crucial. These groups can be either cis or trans to each other. Their preference for axial versus equatorial positions will be influenced by steric hindrance and potential intramolecular hydrogen bonding. Studies on other polar 4-substituted piperidines have shown that electrostatic interactions between the substituents and a protonated ring nitrogen can stabilize the axial conformer. nih.gov
Computational methods, often combined with NMR spectroscopy, are used to determine these conformational preferences. researchgate.net Understanding the dominant conformations of this compound would be a critical first step in any structure-based drug design effort.
Preclinical Pharmacological Evaluation of 4 Amino 1 Benzylpiperidin 3 Yl Methanol Derivatives
In Vivo Efficacy in Relevant Disease Models (e.g., Cancer Xenografts, Neurocognitive Decline Models)
No publicly available research data documents the in vivo efficacy of (4-Amino-1-benzylpiperidin-3-yl)methanol or its derivatives in established animal models of cancer or neurocognitive decline.
Pharmacodynamic Biomarker Modulation in Preclinical Systems
There is no available information from preclinical studies detailing how this compound or its derivatives may modulate specific biological markers related to disease activity or drug mechanism of action.
Broader Academic and Research Applications of 4 Amino 1 Benzylpiperidin 3 Yl Methanol As a Chemical Scaffold
Role as a Versatile Synthetic Building Block in Complex Organic Molecule Synthesis
The structural framework of (4-Amino-1-benzylpiperidin-3-yl)methanol makes it a highly valuable and versatile building block in organic synthesis. Chemical suppliers categorize the molecule and its stereoisomers, such as ((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol, as chiral and heterocyclic building blocks, underscoring their utility in constructing more complex chemical entities. The presence of primary amine and primary alcohol functionalities allows for selective and sequential reactions, enabling the regioselective attachment of different molecular fragments.
The synthesis of pharmaceutically relevant compounds often relies on the piperidine (B6355638) core. For instance, a structurally similar compound, (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, serves as a key starting material for a Janus kinase (JAK) inhibitor. This highlights the role of the substituted benzylpiperidine scaffold in creating sophisticated drug molecules. Synthetic strategies often involve the regioselective ring-opening of precursors like 1-benzyl-3,4-epoxypiperidine to install the desired amino and hydroxyl groups in a specific spatial arrangement. This controlled synthesis provides access to a variety of trans-4-amino-3-hydroxypiperidines, demonstrating the adaptability of the core structure for creating diverse molecular libraries. The ability to build upon this scaffold is crucial for developing new therapeutic agents and other functional organic molecules.
Application as a Biochemical Probe for Enzyme Interaction Studies
The benzylpiperidine scaffold, central to this compound, is a key component in the design of chemical probes for studying enzyme-ligand interactions. These probes are instrumental in the field of Activity-Based Protein Profiling (ABPP), a functional proteomics technology that utilizes reactive chemical probes to assess the activity of entire enzyme families within complex biological samples.
Derivatives of benzylpiperidine have been successfully developed as reversible inhibitors for specific enzymes, allowing for detailed investigation of their biological roles. A notable example is the inhibition of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). unisi.it By inhibiting MAGL, researchers can study the downstream effects of increased 2-AG levels, providing insights into pain and inflammation pathways. unisi.it
Furthermore, molecules incorporating the N-benzylpiperidine motif have been synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to neurotransmission and implicated in Alzheimer's disease. acs.orgresearchgate.net The benzylpiperidine portion of these molecules often interacts with the peripheral anionic site or the catalytic gorge of the cholinesterase enzymes, making them effective tools for mapping active sites and studying enzymatic mechanisms. These applications demonstrate the scaffold's utility in creating tailored molecules to probe and understand specific enzyme functions.
Table 1: Benzylpiperidine Scaffold in Enzyme/Receptor Interaction Studies
| Enzyme/Receptor Target | Derivative Scaffold Example | Research Application |
| Monoacylglycerol Lipase (MAGL) | Benzylpiperidine-based reversible inhibitors | Probing the endocannabinoid system; studying inflammation and pain. unisi.it |
| Acetylcholinesterase (AChE) | N-benzylpiperidine-purine derivatives | Investigating cholinergic neurotransmission; Alzheimer's disease research. researchgate.net |
| Sigma-1 Receptor (σ1R) | Polyfunctionalized pyridines with N-Bn-piperidine motif | Studying neurological disorders and neuropathic pain. |
Development of Analogs for Natural Product Mimicry
Natural products often provide the inspiration for new drug discovery programs due to their inherent biological activity and structural complexity. The this compound scaffold serves as a valuable starting point for the synthesis of analogs that mimic the structure and function of these natural compounds.
A significant application in this area is the use of related trans-amino-hydroxypiperidines as intermediates in the synthesis of stereochemical analogues of pseudodistomin D. Pseudodistomin D is a piperidine alkaloid isolated from a marine tunicate that exhibits potent antitumor activity. By using synthetic building blocks like those derived from the benzylpiperidine core, chemists can create simplified or modified versions of the natural product. This process of natural product mimicry allows for the systematic exploration of structure-activity relationships (SAR), helping to identify the key structural features responsible for biological activity while potentially improving properties like stability, solubility, and synthetic accessibility.
Utility in the Creation of New Materials with Specific Properties
Beyond its applications in life sciences, the piperidine scaffold is being explored for its utility in materials science. Piperidine derivatives are recognized as versatile intermediates for the development of advanced polymers and specialized electronic materials. nbinno.com The specific structural features of these molecules can be harnessed to impart unique properties to the resulting materials. nbinno.com
A compelling example is the creation of novel, pH-sensitive liposomes, termed "fliposomes," for applications like targeted drug delivery. These advanced materials are constructed using amphiphiles based on a trans-3,4-bis(acyloxy)-piperidine structure. These specialized lipids, or "flipids," can perform a pH-triggered conformational flip. nih.gov In a neutral pH environment, the molecule exists in one conformation, allowing for a stable liposome (B1194612) structure that can encapsulate a cargo. However, upon encountering an acidic environment (such as that found in tumor tissues or within cellular endosomes), the piperidine nitrogen becomes protonated, inducing a drastic change in the molecule's conformation. This massive, simultaneous flip of the molecules within the liposome membrane disrupts its integrity, leading to the rapid and targeted release of its contents. nih.govdntb.gov.ua This demonstrates how the conformational properties of the piperidine ring can be harnessed to create sophisticated, stimuli-responsive materials.
Contributions to Understanding Biological Systems and Disease Mechanisms
The development of molecules based on the this compound scaffold has significantly contributed to the fundamental understanding of various biological systems and the molecular mechanisms underlying diseases. By providing selective ligands and inhibitors for specific biological targets, these compounds allow researchers to dissect complex cellular signaling pathways.
In the study of neurological disorders, derivatives of N-benzylpiperidine have been created that show high affinity for sigma receptors (σR). These receptors are implicated in a range of conditions, including neuropathic pain and Alzheimer's disease. The availability of selective ligands for σ1R and σ2R subtypes allows for the investigation of their precise roles in cellular function and disease progression.
Similarly, the creation of MAGL inhibitors based on the benzylpiperidine structure has been instrumental in clarifying the function of the endocannabinoid system. unisi.it These tools have helped demonstrate the therapeutic potential of MAGL inhibition for treating neuroinflammation and nociceptive pain. Additionally, the 4-amino-piperidine scaffold has been used to develop potent antagonists for the M3 muscarinic acetylcholine (B1216132) receptor, aiding in the study of cholinergic signaling pathways that are vital for numerous physiological processes. Through these applications, the benzylpiperidine scaffold provides essential chemical tools that help bridge the gap between molecular function and physiological outcomes.
Q & A
Q. What are the recommended synthetic routes for (4-Amino-1-benzylpiperidin-3-yl)methanol, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution strategies. Key parameters include:
- Precursor selection : Benzylpiperidine derivatives and aminomethanol intermediates are common starting materials .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while controlled pH (e.g., using acetic acid) improves selectivity .
- Catalytic systems : Palladium or nickel catalysts may accelerate coupling reactions, with reaction temperatures maintained between 60–80°C for optimal kinetics .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization ensures purity. Monitor yields via HPLC (C18 columns, UV detection at 254 nm) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., benzyl proton resonances at δ 7.2–7.4 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical m/z: 220.31 for C₁₃H₂₀N₂O) .
- IR spectroscopy : Detect functional groups (e.g., -OH stretch ~3300 cm⁻¹, amine N-H ~1600 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for enantiomeric purity assessment .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Hazard mitigation : Classified as acute toxicity (oral, Category 4; H302) and skin irritant (Category 2; H315). Use nitrile gloves, lab coats, and sealed goggles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (P95 respirators recommended for aerosolized particles) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., inconsistent IC₅₀ values in kinase assays) .
- Assay standardization : Control variables like buffer pH, temperature, and cell passage number to reduce inter-lab variability .
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target specificity .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states for nucleophilic attacks or hydrogen bonding interactions (software: Gaussian, ORCA) .
- Molecular docking : Predict binding modes to biological targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to propose viable catalysts or solvent systems .
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
Methodological Answer:
- Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to induce stereoselectivity .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
- Chromatographic separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) isolates enantiomers with >99% ee .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
